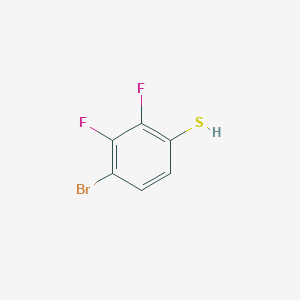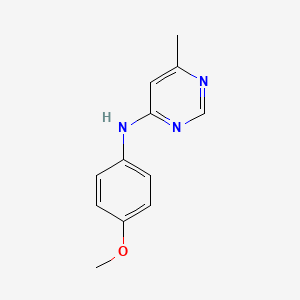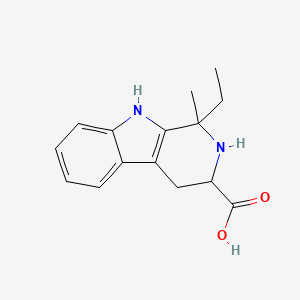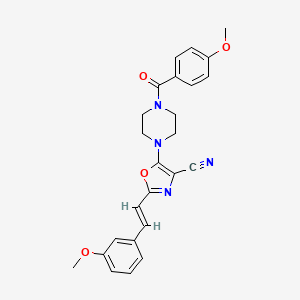![molecular formula C23H23N3O2S B2691979 4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392254-45-4](/img/structure/B2691979.png)
4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
カタログ番号 B2691979
CAS番号:
392254-45-4
分子量: 405.52
InChIキー: BAQLFAMPPIMAKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with structures similar to the one you provided are often used in medicinal chemistry due to their potential biological activities . They usually contain a benzamide moiety, which is a common structural motif in many pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of carboxylic acids and amines . Another common method is the reductive amination, which is a popular approach in the pharmaceutical industry for C–N bond construction .Molecular Structure Analysis
The molecular structure of these compounds often includes a benzamide moiety and a pyrazole ring . Pyrazole is a five-membered heterocycle containing two nitrogen atoms in adjacent positions .Chemical Reactions Analysis
The chemical reactions involving these compounds often include oxidation and bromination . The benzylic C-H bonds are weaker than most sp3 hybridized C-H, making them more reactive .科学的研究の応用
Heterocyclic Synthesis and Structural Analysis
- The study by Mohareb et al. (2004) outlines the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are pivotal in yielding various derivatives including pyrazole and pyrazolopyrimidine, highlighting the compound's role in the development of diverse heterocyclic compounds Mohareb et al., 2004.
- Elmagd et al. (2017) utilized thiosemicarbazide derivatives as precursors for synthesizing compounds with structures such as imidazole and 1,3,4-thiadiazole, indicating the versatility of related compounds in creating a broad range of heterocyclic compounds Elmagd et al., 2017.
- Holzer et al. (2003) conducted 1H and 13C NMR spectroscopic investigations on derivatives of 4-benzoyl pyrazolone oxime, providing insights into the tautomeric structures and the stabilization by intramolecular hydrogen bonds, critical for understanding the structural dynamics of such compounds Holzer et al., 2003.
Biological Activity and Applications
- Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity, highlighting the potential medicinal applications of such compounds Hebishy et al., 2020.
- Kamal El-Dean et al. (2015) reported on the synthesis of thieno[2,3-c]pyrazole derivatives with various substituted groups, demonstrating significant antibacterial and anti-fungal activities, as well as high anti-inflammatory activity, suggesting the compound's utility in developing antimicrobial and anti-inflammatory agents Kamal El-Dean et al., 2015.
Material Science and Polymer Applications
- Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from related compounds, showing their solubility and thermal stability, which are essential properties for materials science applications Hsiao et al., 2000.
作用機序
将来の方向性
特性
IUPAC Name |
4-benzoyl-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-23(2,3)26-21(18-13-29-14-19(18)25-26)24-22(28)17-11-9-16(10-12-17)20(27)15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQLFAMPPIMAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-Bromo-2,3-difluorobenzenethiol
1349716-82-0

![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2691898.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-Benzo[1,3]dioxol-5-ylmethyl-2,5-dimethyl-benzenesulfonamide](/img/structure/B2691901.png)


![4-(1H-benzo[d]imidazol-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2691904.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanesulfonamide](/img/structure/B2691908.png)

![tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate](/img/structure/B2691912.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B2691914.png)
![5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2691915.png)